1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is an organic compound characterized by its unique cyclopropane structure and the presence of a dimethylamino group. This compound, with the molecular formula C7H13NO2, is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is also referred to as 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride when in its hydrochloride form, which is often used in research settings due to its stability and solubility properties.
This compound belongs to the class of cyclopropane derivatives, which are notable for their three-membered carbon ring structure that imparts unique chemical properties. The dimethylamino group enhances the compound's reactivity and potential biological activity. It is classified under organic compounds and specifically as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid typically involves several steps:
The synthesis may require specific reagents such as triphenylphosphine or palladium catalysts to facilitate the reaction. Monitoring techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy are employed to assess reaction completion and product purity .
The molecular structure of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid features a cyclopropane ring bonded to a dimethylamino group and a carboxylic acid functional group. Its structural formula can be represented as follows:
The compound exhibits chirality due to the presence of asymmetric carbon atoms within the cyclopropane ring, which can lead to different stereoisomers with distinct properties.
1-((Dimethylamino)methyl)cyclopropanecarboxylic acid can undergo various chemical reactions:
These reactions are typically carried out in organic solvents with controlled temperature and pressure to optimize yields.
The mechanism of action of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid involves its interaction with biological targets such as enzymes or receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity and activity. The strained cyclopropane ring contributes to its reactivity, making it a valuable scaffold in drug design.
The compound's stability and reactivity are influenced by the presence of both the cyclopropane ring and the dimethylamino group, which can engage in diverse chemical interactions.
1-((Dimethylamino)methyl)cyclopropanecarboxylic acid has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in both academic and industrial contexts.
The cyclopropane ring serves as a critical structural motif in medicinal chemistry due to its unique physicochemical properties. As the smallest aliphatic ring, it exhibits significant ring strain (27.5 kcal/mol), planarity, and rigidity. These features allow it to act as a bioisostere for hydrophobic phenyl rings or olefins while enhancing three-dimensionality in molecular scaffolds. The high bond dissociation energy of its C–H bonds (106 kcal/mol) reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby improving metabolic stability in drug candidates .
The compound 1-((dimethylamino)methyl)cyclopropanecarboxylic acid integrates a cyclopropane core with a carboxylic acid functional group, making it a versatile precursor for synthesizing enantiopure cyclopropane derivatives. Recent advances in chemoenzymatic synthesis have enabled the stereoselective construction of such scaffolds using engineered hemoproteins. For example, myoglobin variants (e.g., Mb(H64G,V68A)) catalyze olefin cyclopropanation with diazoketone reagents, achieving >99% enantiomeric excess (ee) and diastereomeric excess (de). This biocatalytic approach overcomes limitations of traditional transition-metal catalysts, which often require toxic metals (Ru, Rh) and complex ligands [2].
Table 1: Engineered Myoglobin Variants for Cyclopropane Synthesis
Variant | Yield (%) | Turnover Number (TON) | Stereoselectivity | Key Mutation Impact |
---|---|---|---|---|
Mb(H64V) | 6 | 60 | >99% ee/de | Enhanced carbene access |
Mb(H64G,V68A) | 20 | 200 | >99% ee/de | Optimal active-site flexibility |
Wild-type Mb | Trace | n.d. | n.d. | Inactive toward diazoketones |
Rh₂(OAc)₄ | 0 | 0 | n.d. | Incompatible with diazoketone reagents |
The cyclopropane ring in this compound also disrupts molecular planarity, reducing crystal packing and melting points. This enhances aqueous solubility—a decisive factor in bioavailability—while maintaining target engagement through vector-specific interactions .
Hybrid molecules incorporating 1-((dimethylamino)methyl)cyclopropanecarboxylic acid leverage synergistic effects between the cyclopropane core and the dimethylamino (DMA) group. The DMA moiety acts as an electron-donating group (EDG) with hydrophilic properties, improving water solubility and extending plasma half-life. This is exemplified by FDA-approved drugs like rivastigmine (Alzheimer’s therapy) and desvenlafaxine (antidepressant), where DMA enhances blood-brain barrier penetration [3].
The carboxylic acid group in this compound enables covalent hybridization with bioactive molecules through amidation or esterification. For instance:
Table 2: Approved Drugs Featuring Dimethylamino (DMA) Pharmacophores
Drug | Therapeutic Category | Role of DMA Group | Hybridization Strategy |
---|---|---|---|
Rivastigmine | Alzheimer’s disease | Enhances brain permeability | Carbamate linkage to phenolic scaffold |
Desvenlafaxine | Depression | Prolongs plasma half-life | Ethylphenol-DMA conjugation |
Chlorprothixene | Antipsychotic | Modulates dopamine receptor affinity | Thioxanthene-DMA fusion |
Ranitidine* | Antiulcer | Improves solubility | Thioether-DMA connectivity |
Note: Ranitidine withdrawn due to NDMA formation risk [3].
Dual-acting pharmacophores derived from this compound often exhibit improved potency against complex diseases like cancer or neurodegenerative disorders. The DMA group’s basicity (pKₐ ~10) facilitates salt formation (e.g., hydrochloride, CID 112756624), further optimizing solubility for parenteral formulations [3] [6].
The dimethylaminomethyl (–CH₂N(CH₃)₂) substituent in 1-((dimethylamino)methyl)cyclopropanecarboxylic acid critically modulates target selectivity through steric and electronic effects. The tertiary amine:
Positioning the DMA group adjacent to the cyclopropane ring creates a conformationally constrained "molecular crane." This restricts rotational freedom, enabling precise orientation toward hydrophobic binding pockets. In DGAT1 inhibitors, replacing cyclohexylcarboxylic acids with bicyclo[3.1.0]hexane analogs containing DMA groups eliminated epimerization risks while maintaining IC₅₀ values of 2–3 nM .
Physicochemical profiling reveals that the DMA-methyl group:
Table 3: Physicochemical Properties of Cyclopropane-DMA Hybrids
Property | Unsubstituted Cyclopropane | DMA-Methyl-Substituted Analogue | Impact on Drug Design |
---|---|---|---|
clogP | 2.8–3.5 | 1.9–2.4 | Improved solubility |
PSA (Ų) | 40–50 | 55–70 | Enhanced bioavailability |
Metabolic Stability (t₁/₂) | <30 min | >90 min | Reduced dosing frequency |
hERG IC₅₀ | 5–10 µM | >30 µM | Lower cardiotoxicity risk |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7